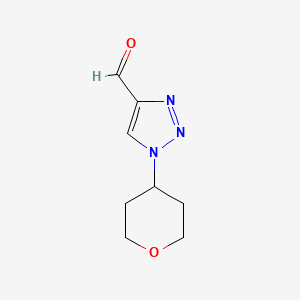
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The oxan-4-yl group can be introduced through subsequent functionalization steps .
Industrial production methods for this compound may involve scalable synthesis techniques, such as the use of commercially available starting materials like 3-dimethylaminoacrolein and 4-nitrophenyl azide. These methods allow for the efficient production of this compound on a larger scale .
化学反応の分析
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .
科学的研究の応用
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for the modification of biomolecules, such as proteins and peptides, enabling the study of biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound features a nitrophenyl group instead of an oxan-4-yl group, which affects its chemical reactivity and applications.
1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and enable its use in diverse applications.
生物活性
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁N₃O₂
- Molar Mass : 181.19 g/mol
- CAS Number : 1479469-34-5
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 371.6 °C (predicted)
Synthesis
The synthesis of this compound typically involves multi-step processes, often utilizing copper-catalyzed reactions to form the triazole ring and subsequent modifications to introduce the oxan group and the aldehyde functionality .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Protein Modification : It can covalently bond with nucleophilic sites on proteins, altering their function and interactions within biological pathways .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(oxan-4-yl)-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi .
Anticancer Properties
Studies have highlighted the potential anticancer effects of triazole derivatives. For example:
- A related compound demonstrated selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of triazole derivatives on cancer cell lines:
- Compound Tested : A derivative of 1-(oxan-4-yl)-1H-1,2,3-triazole.
- Findings : The compound exhibited an IC50 value comparable to doxorubicin in HCT116 and MCF7 cell lines, indicating significant anti-proliferative activity .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 1-(oxan-4-yl)-1H-1,2,3-triazole | HCT116 | 2.3 | |
| Doxorubicin | HCT116 | 3.23 | |
| 1-(oxan-4-yl)-1H-1,2,3-triazole | MCF7 | 2.0 |
Mechanistic Insights
Further mechanistic studies revealed that the compound could induce morphological changes in cancer cells indicative of apoptosis. These included membrane blebbing and chromatin condensation .
特性
IUPAC Name |
1-(oxan-4-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUFPKAJMKRLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














